
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Allopurinol hydrochloride and is primarily used in the treatment of gout and hyperuricemia. However, in recent years, researchers have been exploring its potential applications in other areas such as cancer treatment and neuroprotection.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Novel Compounds : 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid derivatives are used in the synthesis of novel compounds, such as thiopyrimidine-glucuronide compounds, with promising biological activities. This synthesis involves the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group (Wanare, 2022).
Synthesis of Immunobiological Compounds : Derivatives of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid have been prepared for immunostimulatory and immunomodulatory purposes. Some of these compounds significantly enhance the secretion of chemokines, demonstrating their potential in immunobiology (Doláková et al., 2005).
Physicochemical Properties Study : Research on substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, which are related to 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid, revealed insights into their physicochemical properties and biological potential. This study compared their properties with positionally isomeric thienopyrimidinones and benzo isosteres, emphasizing the importance of the position of the sulfur atom in influencing biological activities (Zadorozhny et al., 2010).
Fluorescence Binding Studies : Derivatives of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid have been used in studies investigating their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides valuable insights into the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012).
Biological and Pharmaceutical Research
Antifolate Inhibitors Research : Synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, related to the chemical , has been studied for their potential as inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. This research contributes to the understanding of the structural requirements for inhibiting thymidylate synthase, a key enzyme in DNA synthesis (Gangjee et al., 1996).
Synthesis of Thieno[2,3-b]pyridines and Pyrimidines : The synthesis of various thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, which are structurally related to 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid, has been researched for potential pharmaceutical applications. This synthesis explores the chemical transformation of pyridine-3-carbonitrile derivatives and has relevance in the development of new pharmaceutical agents (Abdelriheem et al., 2015).
Potent Dual Inhibitors Synthesis : A study focused on synthesizing 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, closely related to the compound , as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This research holds significance in the development of potent dual inhibitors for cancer treatment, as they target key enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).
特性
IUPAC Name |
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGITKCHRRFLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
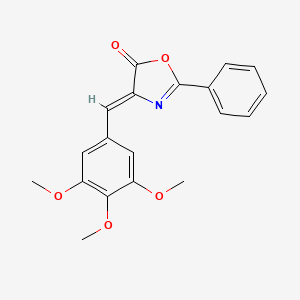
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)
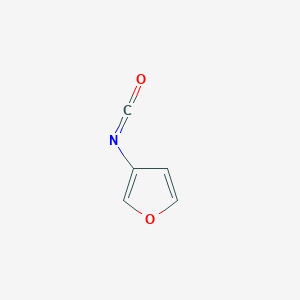
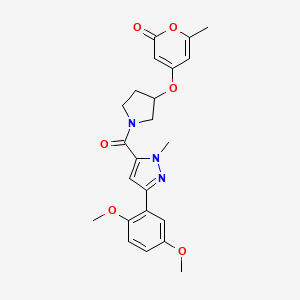
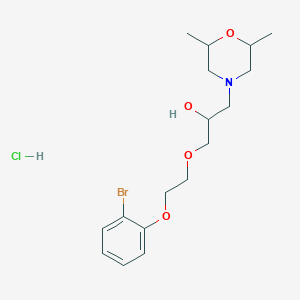

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
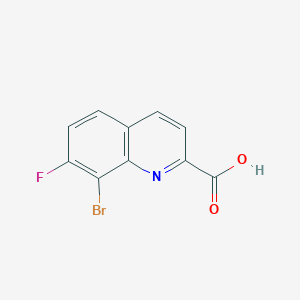
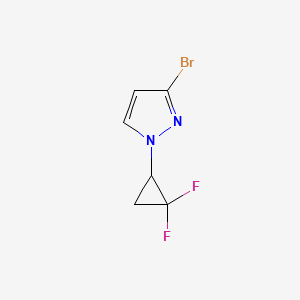

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
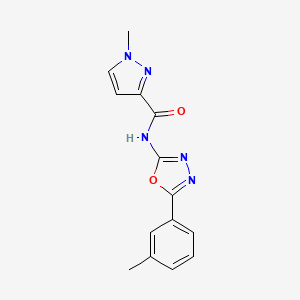
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)